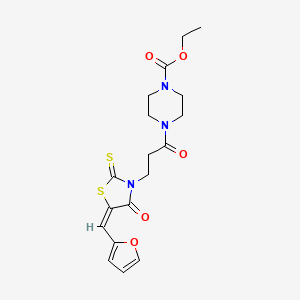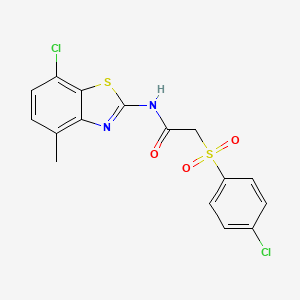
(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It belongs to the class of small molecules that can modulate protein-protein interactions, making it a promising candidate for drug discovery and development. The compound is known for its ability to inhibit the interaction between two proteins, MDM2 and p53, which are involved in the regulation of cell growth and apoptosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone involves a multistep process. It starts with the reaction of 2-bromo-3-hydroxypyridine with sodium hydride to form the corresponding pyridine intermediate. This intermediate is then reacted with isoindoline-1,3-dione in the presence of a palladium catalyst to yield the final product. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the isoindolinone moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its ability to modulate protein-protein interactions, particularly the MDM2-p53 interaction.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The compound exerts its effects by binding to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the formation of the MDM2-p53 complex, leading to the stabilization and activation of p53. Activated p53 can then induce apoptosis in cancer cells through various mechanisms, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Hydroxypyridin-3-yl)methanone: Lacks the isoindolinone moiety, making it less effective in modulating protein-protein interactions.
Isoindolin-2-yl)methanone: Lacks the hydroxypyridine moiety, reducing its ability to interact with specific protein targets.
Uniqueness
(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone is unique due to its dual functional groups, which allow it to effectively modulate protein-protein interactions and inhibit the MDM2-p53 interaction. This makes it a promising candidate for drug discovery and development, particularly in the field of cancer research.
Propriétés
IUPAC Name |
1,3-dihydroisoindol-2-yl-(5-hydroxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-5-12(6-15-7-13)14(18)16-8-10-3-1-2-4-11(10)9-16/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZKRKFDCZGBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC(=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2996735.png)
![5-[(4-chlorophenoxy)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B2996738.png)



![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2996744.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2996745.png)
![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)





![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)
